Lucigenin
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Overview
Description
- Lucigenin, also known as bis-N-methylacridinium nitrate, is an aromatic compound.
- It exhibits a bluish-green fluorescence and is commonly used in chemiluminescence studies .
- As a probe, this compound plays a crucial role in detecting endogenously generated superoxide anion radicals (O2-) in biological systems due to its chemiluminescent properties .
Mechanism of Action
Target of Action
Lucigenin is primarily used as a chemiluminescent probe to detect the production of superoxide anion radical (O2.-) by biological systems . Its primary targets are the anions, particularly chloride, in lipid membranes .
Mode of Action
This compound operates through a process known as fluorescence quenching. When encapsulated in liposomes, the fluorescence of this compound is quenched by anions, which can be monitored by fluorescence spectroscopy . This allows for the direct monitoring of anion transport, such as chloride and other anions, across lipid bilayers .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the transport of anions across lipid membranes. This process is crucial in various biological applications, including the potential treatment of channelopathies or as anticancer agents . This compound is used to study the exchange of chloride with another anion via an antiport mechanism, which prevents the build-up of a potential gradient across the membrane .
Pharmacokinetics
It’s known that this compound is encapsulated in liposomes prepared in a nano3 solution, ensuring the presence of nano3 both inside and outside the liposomes .
Result of Action
The result of this compound’s action is the detection of anion transport across lipid membranes. The quenching of this compound’s fluorescence by anions allows for the direct monitoring of anion transport, providing valuable information about the activity of potential anionophores .
Action Environment
The action of this compound is influenced by the environment in which it operates. For instance, the presence of a propylammonium cation is necessary for the transport of chloride . Furthermore, the concentration of this compound can affect its ability to detect superoxide anion radical production .
Biochemical Analysis
Biochemical Properties
Lucigenin plays a significant role in biochemical reactions, particularly in the transport of chloride and other anions in liposomes . It interacts with these anions, leading to the quenching of its fluorescence, which can be monitored by fluorescence spectroscopy .
Cellular Effects
The effects of this compound on cells are primarily observed through its interactions with various biomolecules. For instance, it has been used in assays to monitor the transport of anions across lipid membranes, mimicking cell membranes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with anions. The compound’s fluorescence is quenched upon interaction with these anions, a process that can be monitored using fluorescence spectroscopy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. For instance, a zwitterionic analogue of this compound has been shown to have advantages for use in experiments over longer time scales, as it does not leak out of the liposomes .
Metabolic Pathways
This compound is involved in the transport of anions across lipid membranes, a process that is crucial in various metabolic pathways .
Transport and Distribution
This compound is transported across lipid membranes in liposomes, serving as a model for cell membranes . The distribution of this compound within these liposomes can be monitored using fluorescence spectroscopy .
Subcellular Localization
While specific subcellular localization of this compound is not mentioned in the available literature, its ability to interact with anions and its use in monitoring their transport across lipid membranes suggest that it may be localized in areas of the cell where such transport occurs .
Preparation Methods
- Lucigenin can be synthesized through various routes, but one common method involves the reaction of acridine with methyl iodide.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- Lucigenin undergoes chemiluminescent reactions, emitting light when it reacts with superoxide anions.
- Common reagents include superoxide radicals (O2-), which are produced during oxidative processes.
- The major product formed is the excited-state this compound that emits fluorescence.
Scientific Research Applications
Chemistry: Lucigenin serves as a valuable tool for studying reactive oxygen species (ROS) and oxidative stress.
Biology: Researchers use this compound to investigate superoxide production in cells and tissues.
Medicine: It contributes to understanding oxidative damage and potential therapeutic interventions.
Industry: this compound-based assays are employed in drug discovery and antioxidant research.
Comparison with Similar Compounds
- Lucigenin’s uniqueness lies in its specific chemiluminescent properties.
- Similar compounds include luminol and other acridinium derivatives, but this compound’s sensitivity to chloride ions sets it apart.
Properties
CAS No. |
2315-97-1 |
---|---|
Molecular Formula |
C28H22N3O3+ |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;nitrate |
InChI |
InChI=1S/C28H22N2.NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2-1(3)4/h3-18H,1-2H3;/q+2;-1 |
InChI Key |
IQDVDOOKYWOQSX-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)(O)O |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)([O-])[O-] |
2315-97-1 | |
Pictograms |
Oxidizer; Irritant |
Synonyms |
10,10'-dimethyl-9,9'-biacridinium bis-N-methylacridinium dimethyl biacridinium dinitrate Lucigenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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